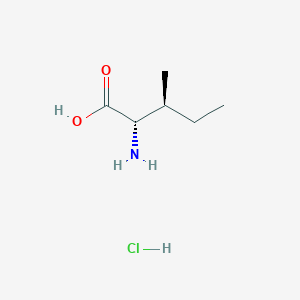

![molecular formula C16H22Si2 B099497 1,4-Bis[(trimethylsilyl)ethynyl]benzene CAS No. 17938-13-5](/img/structure/B99497.png)

1,4-Bis[(trimethylsilyl)ethynyl]benzene

Overview

Description

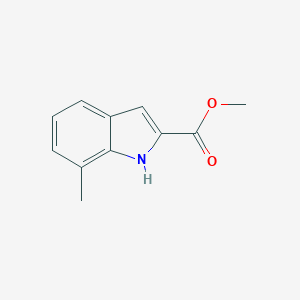

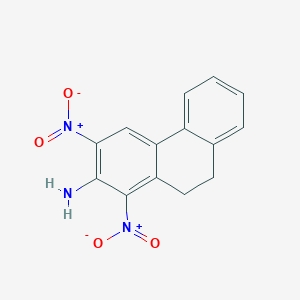

1,4-Bis[(trimethylsilyl)ethynyl]benzene is a versatile organic compound that serves as a building block for various functional materials. Its structure includes a benzene ring substituted with ethynyl groups that are further modified with trimethylsilyl groups at the 1 and 4 positions. This compound is of interest due to its potential applications in polymerization and its ability to undergo post-polymerization modifications, which can lead to materials with desirable photophysical and electrochemical properties .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through multiple routes. One approach involves the use of microwave-assisted Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which allows for efficient polymerization and subsequent modification by oxidation . Another method includes the reaction of 1,4-bis(trimethylsilyl)-2-butene with aromatic aldehydes catalyzed by TiCl4, leading to various (1-vinylallyl)benzene type derivatives . Additionally, the synthesis of related compounds, such as 1,2-bis(trimethylsilyl)benzenes, has been developed using Diels-Alder or C-H activation reactions, which are key steps towards the synthesis of benzyne precursors and luminophores .

Molecular Structure Analysis

The molecular structure of 1,4-bis(trimethylsilyl)ethynyl benzene derivatives has been studied using crystallography and spectroscopy. For instance, 1,4-bis(trimethylsiloxy)benzene has been crystallized, revealing a conformation with the trimethylsiloxy substituents twisted around the central benzene ring . This structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. For example, the reductive trimethylsilylation of the compound leads to different cyclohexadiene derivatives, suggesting the involvement of anion radical intermediates . Photolytic reactions with bis(trimethylsilyl)mercury result in homolytic aromatic substitution, producing phenyltrimethylsilane and other products . Furthermore, the compound can react with CCl3COCl and Zn to form tetraketene derivatives upon photolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The photophysical properties, such as fluorescence quantum yield and lifetime, are affected by the conformation of the molecule, with coplanar arrangements leading to longer absorption and emission wavelengths compared to twisted conformations . The compound's reactivity in hydroalumination and hydrogallation reactions has also been explored, demonstrating the formation of molecular capsules and C–C bond activation .

Scientific Research Applications

Polymer Synthesis and Material Engineering

- 1,4-Bis[(trimethylsilyl)ethynyl]benzene has been utilized in the synthesis of cross-conjugated polymers, offering promising applications in material engineering. A notable example is its use in the ruthenium-catalyzed copolymerization of acetophenone, yielding copoly[2-acetyl-1,3-phenylene/,-bis((trimethylsilyl)methylene)-1,4-xylenylene], a linear copolymer with potential in advanced material applications (Londergan, You, Thompson, & Weber, 1998).

Organic Synthesis and Chemical Properties

- The compound plays a role in the preparation of oligo(phenyleneethynylene)s, where it serves as a precursor in Pd/Cu-catalyzed cross-coupling reactions. This application demonstrates its significance in the field of organic synthesis, contributing to the development of a variety of organic compounds with unique properties (Figueira, Rodrigues, Russo, & Rissanen, 2008).

Potential in Photovoltaic Materials

- Research has explored the synthesis of novel 1,4-bis(alkynyl)benzene derivatives from trimethylsilyl-substituted alkynes, highlighting their potential as photovoltaic materials. The optical properties of these derivatives suggest possible applications in the development of solar energy technologies (Zhang, Qu, Li, Zhai, Zhou, & Liu, 2020).

Building Blocks for Functional Materials

- Substituted bis[(trimethylsilyl)ethynyl]benzenes have been prepared for use as versatile building blocks in the creation of organic functional materials. Their role in polymerization and post-polymerization modification underlines their versatility in material science (Glöcklhofer, Lumpi, Stöger, & Fröhlich, 2014).

Development of Luminescent Materials

- The compound has been used in the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, crucial in the creation of benzyne precursors, Lewis acid catalysts, and luminescent materials. This highlights its role in the advancement of luminescent material technologies (Reus, Liu, Bolte, Lerner, & Wagner, 2012).

Applications in Molecular Electronics

- The synthesis of platinum(II) di-ynes and poly-ynes incorporating 1,4-bis[(trimethylsilylethynyl)benzene] has been explored, indicating its potential use in the development of molecular electronics and organometallic polymers (Khan et al., 2004).

Safety and Hazards

properties

IUPAC Name |

trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTMWEXUJQSPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994107 | |

| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73392-23-1 | |

| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing 1,4-bis[(trimethylsilyl)ethynyl]benzene?

A: this compound can be synthesized through several methods. One approach involves the nucleophilic attack of acetylide anions on para-quinones, followed by reduction with stannous chloride []. This method offers a "palladium-free" alternative to traditional cross-coupling reactions. Alternatively, it can be synthesized via a Sonogashira reaction using citrate-stabilized palladium nanoparticles as a catalyst [].

Q2: What is the significance of the trimethylsilyl groups in this compound?

A: The trimethylsilyl groups in this compound serve as protecting groups for the terminal alkynes. This allows for further functionalization through protodesilylation, enabling the synthesis of diverse oligo(phenyleneethynylene)s via palladium/copper-catalyzed cross-coupling reactions [].

Q3: What are the potential applications of this compound in materials science?

A: this compound serves as a key building block for constructing conjugated polymers and other organic electronic materials. For instance, it can be utilized in the ruthenium-catalyzed synthesis of copoly(arylene/1,1-vinylene)s, which are cross-conjugated polymers with potential applications in optoelectronics []. Additionally, its derivatives with long alkoxy chains, like 1,4-diethynyl-2,5-bis(heptyloxy)benzene, are investigated for their liquid crystalline properties [].

Q4: How does the molecular structure of this compound influence its packing and intermolecular interactions?

A: The bulky trimethylsilyl groups and the linear ethynyl units in this compound significantly influence its crystal packing. Studies have shown that these large substituents lead to weak intermolecular interactions, primarily consisting of C-H...π interactions between the methylene hydrogen atoms and the acetylenic carbon atoms [].

Q5: Are there any studies on the thermal stability and vapor pressure of this compound?

A: Yes, research has investigated the thermal properties of this compound for potential applications in chemical vapor deposition processes. The standard enthalpy of sublimation (ΔsH°) for this compound was determined to be 72.4 ± 0.6 kJ mol−1, and its vapor pressure characteristics have been studied in the context of thin-film deposition processes for materials like silicon carbide [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

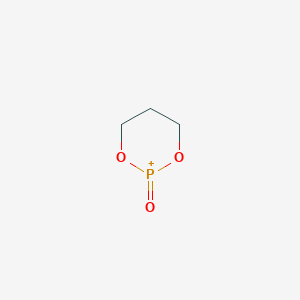

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)